molecular formula C9H10F3N3O2 B170976 N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine CAS No. 161605-68-1

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No. B170976
M. Wt: 249.19 g/mol
InChI Key: ZKBIYCKAMFKCNV-UHFFFAOYSA-N
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Description

“N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine” is a heterocyclic organic compound . It is also known by other names such as “N-(2-aminoethyl)-2-nitro-4-(trifluoromethyl)aniline” and "N’-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The molecular weight of “N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine” is 285.65 . Its IUPAC name is “N~1~- [2-nitro-4- (trifluoromethyl)phenyl]-1,2-ethanediamine hydrochloride” and its InChI code is "1S/C9H10F3N3O2.ClH/c10-9 (11,12)6-1-2-7 (14-4-3-13)8 (5-6)15 (16)17;/h1-2,5,14H,3-4,13H2;1H" .


Physical And Chemical Properties Analysis

“N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine” is a powder at room temperature .

Safety And Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c10-9(11,12)6-1-2-7(14-4-3-13)8(5-6)15(16)17/h1-2,5,14H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIYCKAMFKCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236570
Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine

CAS RN

161605-68-1
Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
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Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161605-68-1
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